molecular formula C18H12N2O4S2 B3573378 (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE

(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE

Cat. No.: B3573378
M. Wt: 384.4 g/mol
InChI Key: OQKOCGODQHRJPW-UHFFFAOYSA-N
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Description

(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE is a complex organic compound that features both isoindole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE typically involves the condensation of isoindoline-1,3-dione derivatives with benzothiazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE lies in its combined isoindole and benzothiazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S2/c21-15(9-25-18-19-13-7-3-4-8-14(13)26-18)24-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKOCGODQHRJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
Reactant of Route 2
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(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
Reactant of Route 3
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(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
Reactant of Route 4
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(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
Reactant of Route 5
Reactant of Route 5
(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
Reactant of Route 6
Reactant of Route 6
(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE

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